4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide
Overview
Description
This compound, also known as AZ12799734, is an orally active TGF-β type I receptors active site inhibitor . It has the molecular formula C18H18N4O3S.
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C18H18N4O3S . The molecular weight is 370.43 .Physical And Chemical Properties Analysis
The compound is a powder that is white to beige in color . It is soluble in DMSO at a concentration of 2 mg/mL .Scientific Research Applications
Photocatalytic Applications
4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide derivatives have been investigated for their potential in photocatalytic applications. For instance, zinc(II) phthalocyanine substituted with benzenesulfonamide units demonstrated photosensitizing abilities suitable for photocatalytic applications. The effects of different substituents on its photophysical and photochemical properties were studied, indicating its potential for application in areas where photocatalysis is beneficial (Öncül et al., 2021).
Photodynamic Therapy for Cancer Treatment
Substituted benzenesulfonamide derivatives have shown promise as photosensitizers for photodynamic therapy, an alternative therapy for cancer treatment. The zinc(II) phthalocyanine with benzenesulfonamide units, for instance, exhibited favorable properties such as good solubility, adequate fluorescence, and efficient singlet oxygen production, making it a potential candidate for photodynamic therapy in cancer treatment (Öncül et al., 2022).
Antimicrobial Applications
Certain derivatives of benzenesulfonamide have demonstrated promising results against Gram-positive and Gram-negative bacteria and fungi. For instance, novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moieties were synthesized and showed significant antimicrobial activity (Hassan et al., 2009).
Anticancer Properties
The anticancer potential of derivatives containing benzenesulfonamide has been explored, with certain compounds showing promising results. For example, a study on novel indenopyridine derivatives revealed that some compounds exhibited higher potency against breast cancer cell lines than the reference drug Doxorubicin, suggesting the potential therapeutic applications of these derivatives in cancer treatment (Ghorab & Al-Said, 2012).
Safety And Hazards
properties
IUPAC Name |
4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOZXMAOIHDDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide | |
CAS RN |
1117684-36-2 | |
Record name | AZ-12799734 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZ-12799734 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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